molecular formula C16H16N2O4S B589450 3-Nitrophenylethyl sulfide CAS No. 155172-70-6

3-Nitrophenylethyl sulfide

Cat. No.: B589450
CAS No.: 155172-70-6
M. Wt: 332.374
InChI Key: FPFMECBKQOLDDO-UHFFFAOYSA-N
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Description

1,1’-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene) is a chemical compound with a complex structure that includes a sulfanediyl group linking two ethane-2,1-diyl groups, each of which is connected to a 3-nitrobenzene ring

Preparation Methods

The synthesis of 1,1’-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene) typically involves multiple steps. One common synthetic route includes the reaction of 3-nitrobenzyl chloride with sodium sulfide to form the intermediate compound, which is then reacted with ethylene glycol to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1,1’-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the conversion of nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrobenzene rings, where nucleophiles such as hydroxide ions or amines can replace nitro groups.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used but may include sulfoxides, sulfones, and substituted benzene derivatives.

Scientific Research Applications

1,1’-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers due to its unique structural properties.

Mechanism of Action

The mechanism by which 1,1’-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanediyl group may also play a role in modulating the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

1,1’-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene) can be compared with similar compounds such as:

    1,1’-[Sulfanediyldi(ethane-2,1-diyl)]dibenzene: Lacks the nitro groups, resulting in different reactivity and applications.

    1,1’-[Sulfanediyldi(ethane-2,1-diyl)]bis(4-nitrobenzene):

    1,1’-[Sulfanediyldi(ethane-2,1-diyl)]bis(2-nitrobenzene): Another positional isomer with distinct properties and applications.

The uniqueness of 1,1’-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene) lies in its specific structural arrangement, which imparts particular chemical and biological properties that are not observed in its analogs.

Properties

IUPAC Name

1-nitro-3-[2-[2-(3-nitrophenyl)ethylsulfanyl]ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c19-17(20)15-5-1-3-13(11-15)7-9-23-10-8-14-4-2-6-16(12-14)18(21)22/h1-6,11-12H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFMECBKQOLDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CCSCCC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90703331
Record name 1,1'-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155172-70-6
Record name 1,1'-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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